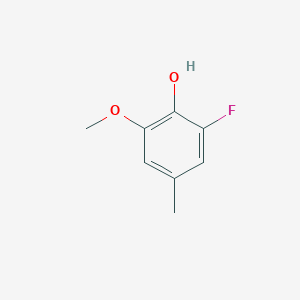

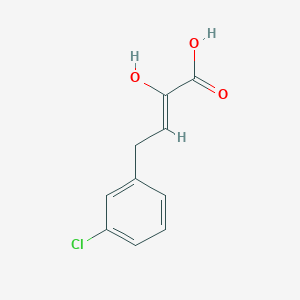

![molecular formula C22H18N4O3 B2541247 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide CAS No. 1170150-68-1](/img/structure/B2541247.png)

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its heterocyclic structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthesis pathways for the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds is detailed in the first paper, where N-1-Naphthyl-3-oxobutanamide is used as a starting material to produce various pyridine and thieno[2,3-b]pyridine derivatives . This suggests that similar starting materials and synthetic strategies could potentially be applied to the synthesis of N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide. The reactions involve cyclization steps, the use of hydrazine hydrate, and reflux conditions with different reagents to achieve the desired heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and requires careful analysis. The first paper provides an example of how analytical and spectral data can be used to establish the structures of synthesized compounds . Techniques such as NMR, IR, and mass spectrometry would likely be instrumental in determining the structure of N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide.

Chemical Reactions Analysis

The first paper also describes a variety of chemical reactions that are used to further modify the synthesized heterocyclic compounds . These reactions include saponification, diazotization, and rearrangement processes, which could be relevant when considering the chemical reactivity of the compound . The ability to undergo such reactions suggests that N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide may also be amenable to a range of chemical transformations.

Physical and Chemical Properties Analysis

The second paper discusses the absorption behaviors of naphtho[2,3-b]furan-4,9-dione derivatives, which are structurally related to the compound of interest . These derivatives exhibit charge-transfer bands in the visible region, indicating that N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide may also have interesting optical properties. Additionally, the paper mentions the effects of substituents on the absorption wavelengths, which could be relevant for the electronic properties of the compound .

Applications De Recherche Scientifique

Cytochrome P450 Inhibition

The use of chemical inhibitors in understanding the metabolism of drugs by cytochrome P450 enzymes is crucial. Compounds with structural similarities to N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide can be used to decipher the specific CYP isoforms involved in drug metabolism, aiding in the prediction of drug-drug interactions (Khojasteh et al., 2011).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine, a core structure related to the compound , has been identified as a versatile scaffold in the design of kinase inhibitors. Its ability to adopt multiple binding modes makes it a valuable tool in the development of drugs targeting a broad range of kinases, highlighting its significance in cancer and other disease treatments (Wenglowsky, 2013).

Naphthoquinones in Higher Plants

Research on naphthoquinones (NQs), which share structural motifs with N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide, has revealed their importance in various bioactivities. These compounds, found in higher plants, exhibit cytotoxic, antibacterial, anti-inflammatory, and antiparasitic properties, underscoring their potential as leads for drug development (Hook et al., 2014).

Heterocyclic N-Oxide Applications

Heterocyclic N-oxide derivatives, which are structurally related to the compound , have demonstrated significant importance in organic synthesis, catalysis, and drug development. Their unique properties and functionalities make them suitable for various applications in medicinal chemistry, showcasing their versatility and potential as therapeutic agents (Li et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The compound could interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The exact mode of action would depend on the compound’s structure and the nature of its target .

Biochemical Pathways

The compound could potentially affect a variety of biochemical pathways, depending on its targets. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to decreased production of a certain metabolite .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on factors such as its size, polarity, and stability. These properties would influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and active at specific pH levels .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-26-21-19(16(12-18(27)23-21)17-10-5-11-29-17)20(25-26)24-22(28)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABUTTRVFQPZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

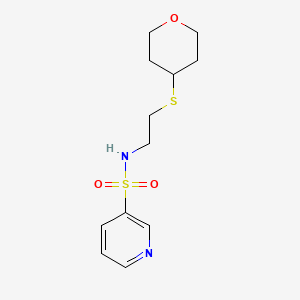

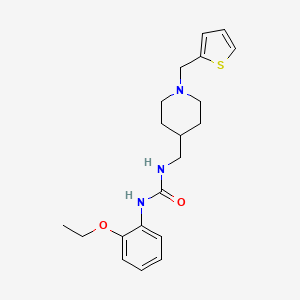

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)

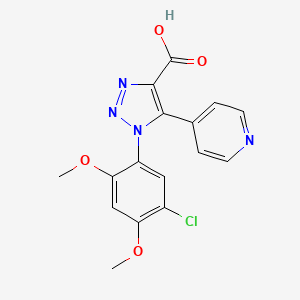

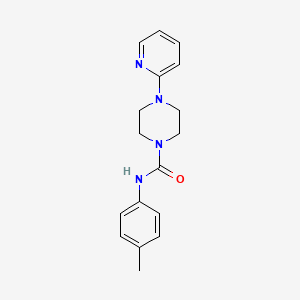

![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)

![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)

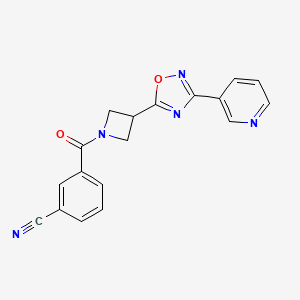

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)

![1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2541184.png)

![2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2541185.png)